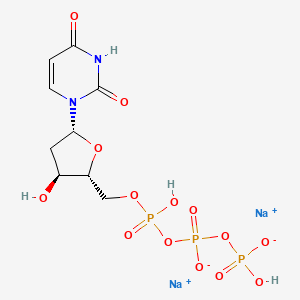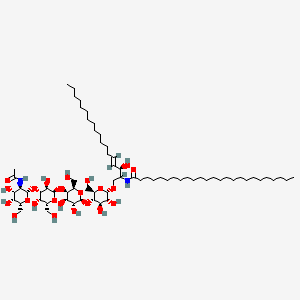
Globosides (GL4, Gb4, globotetraosyl Ceramide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceramide,1-O-[o-2-(acetylamino)-2-Deoxy-b-d-galactopyranosyl-(1®3)-O-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®4)-b-D-glucopyranosyl]- is a complex sphingolipid that plays a crucial role in cellular processes. Sphingolipids are essential components of biological membranes and are involved in various cellular functions, including cell signaling, apoptosis, and membrane structure . Ceramides, in particular, are intermediates in the biosynthesis of sphingolipids and are critical for maintaining membrane integrity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ceramides typically involves the condensation of a long-chain base, such as sphingosine, with a fatty acid. This process can be carried out through various synthetic routes, including de novo synthesis in the endoplasmic reticulum, where palmitoyl-CoA and serine are used as precursors . The intermediate sphinganine is then converted to ceramide through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of ceramides often involves biotechnological approaches, utilizing microbial fermentation or enzymatic synthesis. These methods are preferred due to their efficiency and ability to produce ceramides in large quantities. The use of genetically engineered microorganisms to enhance ceramide production is also a common practice .
Analyse Des Réactions Chimiques
Types of Reactions: Ceramides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of ceramides into other sphingolipids, such as sphingomyelin and glucosylceramides .
Common Reagents and Conditions: Common reagents used in ceramide reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Enzymatic reactions often involve specific enzymes like sphingomyelin synthase and glucosylceramide synthase .
Major Products: The major products formed from ceramide reactions include sphingomyelin, glucosylceramides, and other complex sphingolipids. These products play vital roles in cellular functions and are involved in various physiological processes .
Applications De Recherche Scientifique
Ceramide,1-O-[o-2-(acetylamino)-2-Deoxy-b-d-galactopyranosyl-(1®3)-O-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®4)-b-D-glucopyranosyl]- has numerous scientific research applications. In chemistry, it is used to study membrane dynamics and lipid interactions . In biology, ceramides are investigated for their role in cell signaling and apoptosis . In medicine, ceramides are explored for their potential in treating skin disorders, metabolic diseases, and cardiovascular conditions . Industrially, ceramides are used in skincare products to improve skin barrier function and hydration .
Mécanisme D'action
Ceramides exert their effects by integrating into cellular membranes and participating in signaling pathways. They are involved in the formation of lipid rafts, which are microdomains in the membrane that facilitate cell signaling and protein sorting . Ceramides also play a role in apoptosis by forming ceramide-enriched membrane domains that cluster receptor molecules and alter signal transduction .
Comparaison Avec Des Composés Similaires
Ceramides are part of a larger family of sphingolipids, which include sphingomyelin, glucosylceramides, and gangliosides . Compared to these compounds, ceramides are unique in their ability to act as intermediates in sphingolipid biosynthesis and their role in apoptosis . Similar compounds include sphingosine, sphingomyelin, and glucosylceramides, each with distinct functions and properties .
Propriétés
Formule moléculaire |
C69H128N2O23 |
|---|---|
Poids moléculaire |
1353.8 g/mol |
Nom IUPAC |
N-[(E,3R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]pentacosanamide |
InChI |
InChI=1S/C69H128N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-53(78)71-47(48(77)39-37-35-33-31-29-27-17-15-13-11-9-7-5-2)45-87-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)59(83)64(52(44-75)91-68)93-69-62(86)65(56(80)50(42-73)89-69)94-66-54(70-46(3)76)57(81)55(79)49(41-72)88-66/h37,39,47-52,54-69,72-75,77,79-86H,4-36,38,40-45H2,1-3H3,(H,70,76)(H,71,78)/b39-37+/t47?,48-,49-,50-,51-,52-,54-,55+,56+,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69-/m1/s1 |
Clé InChI |
BIDGDAHARPMCIU-CEBHBINMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


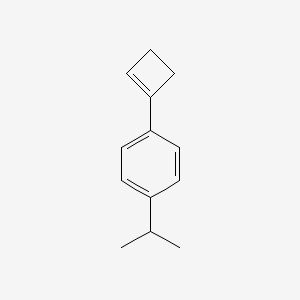
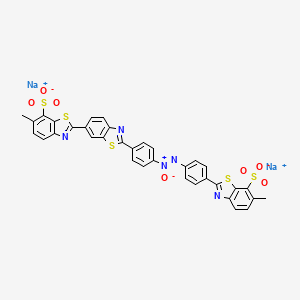
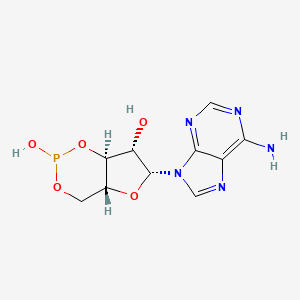

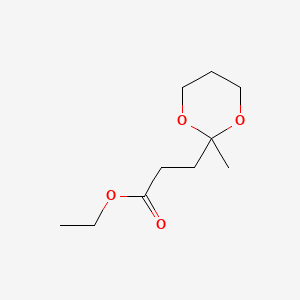
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
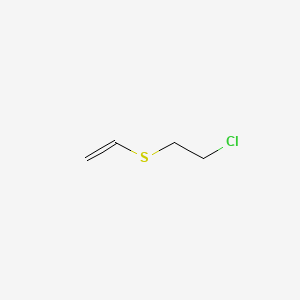

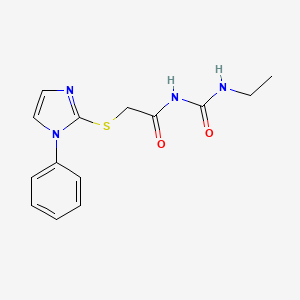

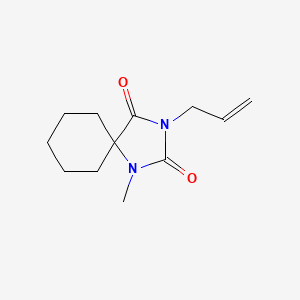
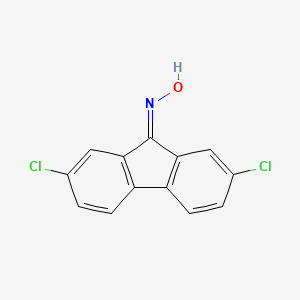
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)
